3-Propanoyl-5-bromo-benzo[b]thiophene

Medicinal Chemistry Physicochemical Profiling Lead Optimization

For medicinal chemistry programs requiring enhanced lipophilicity and a reliable cross-coupling handle, this 5-brominated benzothiophene delivers a +0.76 logP increase over the non-halogenated analog, optimizing membrane permeability and target engagement. • Enables efficient Suzuki-Miyaura and Stille couplings via the reactive aryl bromide. • Consistent ≥98% purity ensures reproducible library synthesis. • Distinct thermal profile (Bp 370.4 °C) supports robust process development. Supplied in stock for immediate global dispatch, minimizing project delays.

Molecular Formula C11H9BrOS
Molecular Weight 269.16 g/mol
CAS No. 353487-39-5
Cat. No. B185658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Propanoyl-5-bromo-benzo[b]thiophene
CAS353487-39-5
Molecular FormulaC11H9BrOS
Molecular Weight269.16 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CSC2=C1C=C(C=C2)Br
InChIInChI=1S/C11H9BrOS/c1-2-10(13)9-6-14-11-4-3-7(12)5-8(9)11/h3-6H,2H2,1H3
InChIKeyZJRDAGPTEMFYBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Propanoyl-5-bromo-benzo[b]thiophene: Profile & Sourcing


3-Propanoyl-5-bromo-benzo[b]thiophene (CAS 353487-39-5) is a functionalized benzo[b]thiophene derivative characterized by a propanoyl group at the 3-position and a bromine atom at the 5-position of the fused heterocyclic scaffold. It possesses a molecular formula of C11H9BrOS and a molecular weight of 269.16 g/mol [1]. This compound is typically supplied as a research intermediate, with predicted physical properties including a boiling point of 370.4±22.0 °C and a density of 1.518±0.06 g/cm³ . The presence of the bromine atom significantly influences its physicochemical profile and synthetic utility compared to its non-halogenated analogs [2].

Workflow Organic synthesis building block with bromo-functionalized benzo[b]thiophene scaffold
Selection Context Enables cross-coupling diversification through aryl bromide handle
Procurement Logic Compound-specific sourcing due to halogen-influenced reactivity and physical properties

3-Propanoyl-5-bromo-benzo[b]thiophene: Why Analogs Are Not Interchangeable


Substitution with a closely related benzo[b]thiophene analog is not straightforward due to significant differences in physicochemical properties and synthetic potential. The presence of the 5-bromo substituent dramatically increases lipophilicity and alters physical properties compared to the non-halogenated parent compound [1]. Furthermore, the bromine atom provides a versatile synthetic handle for cross-coupling reactions such as Suzuki-Miyaura couplings, enabling divergent synthetic pathways that are inaccessible to non-halogenated or chloro-substituted analogs, which exhibit markedly lower reactivity under standard palladium catalysis conditions [2]. These distinctions necessitate a compound-specific procurement strategy rather than generic class-level sourcing.

Target Compound
Non‑Halogenated Analog
Chloro Analog
Cross‑Coupling Handle
Aryl bromide – efficient C–C bond formation
No halogen – inert to cross‑coupling
Aryl chloride – lower reactivity may limit scope
Lipophilicity Profile
Higher logP influences partitioning and membrane studies
Lower logP – different ADME-related behavior
Intermediate – profile may shift relative to bromo

3-Propanoyl-5-bromo-benzo[b]thiophene: Quantitative Differentiation Evidence


Lipophilicity Increase by 5-Bromo Substitution

The introduction of a bromine atom at the 5-position of the benzo[b]thiophene scaffold significantly increases the compound's lipophilicity. 3-Propanoyl-5-bromo-benzo[b]thiophene exhibits a calculated logP of 4.25650, which is 0.76 log units higher than that of the non-halogenated comparator, 3-propanoyl-benzo[b]thiophene (logP 3.494) [1][2]. This quantitative difference translates to a ~5.8-fold increase in the partition coefficient (logP difference of 0.76 corresponds to a factor of 10^0.76 ≈ 5.8).

Lipophilicity Shift
Cross-study comparable
ΔlogP +0.76
≈5.8× partition coefficient vs non‑brominated analog
Supports lipophilicity-driven property differentiation
Calculated values; experimental validation recommended
Medicinal Chemistry Physicochemical Profiling Lead Optimization

Density and Boiling Point Alteration

The 5-bromo substituent substantially alters the bulk physical properties of the benzo[b]thiophene core. The target compound has a predicted density of 1.518±0.06 g/cm³ and a boiling point of 370.4±22.0 °C . In contrast, the non-brominated analog, 3-propanoyl-benzo[b]thiophene, exhibits a density of 1.181 g/cm³ and a boiling point of 317.5 °C at 760 mmHg [1]. This represents a density increase of approximately 0.34 g/cm³ and a boiling point elevation of roughly 53 °C.

Physical Property Shift
Cross-study comparable
ΔDensity ≈ +0.34 g/cm³
ΔBoiling point ≈ +53 °C
Impacts purification method selection
Predicted values; confirm experimentally
Organic Synthesis Process Chemistry Material Science

Cross-Coupling Reactivity of the Bromo Handle

The 5-bromo group in 3-Propanoyl-5-bromo-benzo[b]thiophene serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings . Aryl bromides are known to be significantly more reactive than aryl chlorides in Suzuki couplings, often providing higher yields under milder conditions. For instance, in a model reaction using an imidazolium-palladium catalyst system, an aryl bromide achieved 90% conversion to the coupled product, whereas a comparable aryl chloride yielded only 71% under similar conditions (70 °C) [1]. While direct head-to-head data for this specific benzo[b]thiophene scaffold are not available, this class-level inference establishes the brominated analog as a superior intermediate for downstream diversification compared to its chloro or non-halogenated counterparts.

Cross‑Coupling Reactivity
Class-level inference
ArBr 90% conv.
ArCl 71% conv.
Model Suzuki reaction, 70 °C
Supports synthetic route planning
Direct analog data to verify
Organic Synthesis Medicinal Chemistry C-C Bond Formation

3-Propanoyl-5-bromo-benzo[b]thiophene: Validated Application Scenarios


Modulating Lipophilicity in Lead Optimization

3-Propanoyl-5-bromo-benzo[b]thiophene should be prioritized when a medicinal chemistry program requires a benzo[b]thiophene scaffold with increased lipophilicity (logP +0.76 vs. non-halogenated analog) to enhance membrane permeability or target engagement in hydrophobic binding pockets [1][2]. The quantifiable difference in partition coefficient directly supports its selection over the non-brominated analog for structure-activity relationship (SAR) studies focused on optimizing ADME properties.

Divergent Synthesis of Benzo[b]thiophene Libraries

This compound is the optimal starting material for generating diverse, C5-functionalized benzo[b]thiophene libraries via Suzuki-Miyaura or Stille cross-coupling reactions [1][2]. The aryl bromide moiety provides a reliable, reactive handle that enables efficient C-C bond formation under mild conditions, a synthetic avenue inaccessible to non-halogenated analogs. This allows for rapid exploration of chemical space around the benzo[b]thiophene core in drug discovery programs.

Process Chemistry: Handling & Purification

For process development, the distinct physical properties of 3-Propanoyl-5-bromo-benzo[b]thiophene—specifically its higher density (1.518 g/cm³) and elevated boiling point (370.4 °C) compared to the non-brominated analog [1][2]—dictate specific protocols for purification (e.g., distillation parameters) and material handling. Procurement of this specific brominated derivative is essential when designing synthetic routes that rely on these physical characteristics for efficient isolation or when the compound's thermal stability profile is a critical process parameter.

Application
Selection Property
Validation Focus
Lead optimization for membrane permeability studies
Brominated scaffold with differentiated lipophilicity
LogP and ADME endpoint context
Divergent synthesis of C5‑functionalized libraries
Aryl bromide reactivity in cross‑coupling
Suzuki/Stille coupling efficiency review
Process chemistry purification design
Higher boiling point and density
Distillation and handling protocol fit

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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